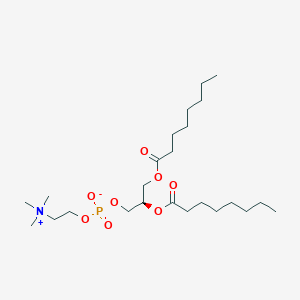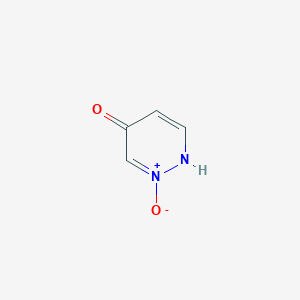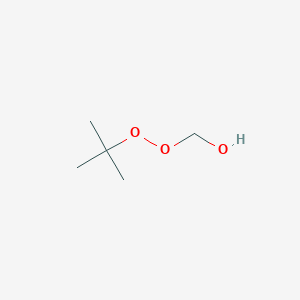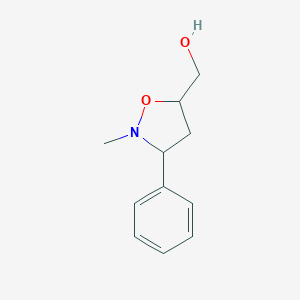
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, also known as LY 341,495, is a synthetic compound. It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol is C11H15NO2 . The InChI code is 1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 .
Physical And Chemical Properties Analysis
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol has a molecular weight of 193.24 . Its melting point is between 78-84 degrees Celsius .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Energy Technologies
- Methanol, a component related to the chemical structure of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, is utilized as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. This includes its use in the selective N-methylation of amines and the transfer hydrogenation of nitroarenes using methanol (Sarki et al., 2021).
Synthesis of Isoxazole Derivatives
- The compound is involved in the synthesis of functional isoxazole derivatives. For example, reactions of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with various reagents in methanol can result in the formation of diverse isoxazole compounds with potential applications in various fields (Potkin et al., 2015).
Biological Activity in Drug Synthesis
- Derivatives of the compound containing isoxazole and isothiazole moieties have been synthesized and evaluated for biological activity. These derivatives have shown promising results in combination with certain antitumor drugs, demonstrating potential applications in chemotherapy (Kletskov et al., 2018).
Photochemical Research
- The compound has been studied in photochemical research, demonstrating unique product formations from discrete tautomers upon photolysis in methanol. This research contributes to the understanding of photochemical reactions and their applications in various fields of chemistry (Prager & Smith, 1994).
Metabolic Engineering for Chemical Production
- In metabolic engineering, methanol-related compounds have been utilized to engineer bacteria like Escherichia coli for the biological conversion of methanol into specialty chemicals. This has implications for sustainable chemical production and environmental conservation (Whitaker et al., 2017).
Lipid Dynamics in Biological Membranes
- Studies involving methanol have shown its impact on lipid dynamics in biological membranes, which is crucial for understanding cell survival, protein reconstitution, and the action of transmembrane proteins/peptides (Nguyen et al., 2019).
Enzymatic Activation in Biochemical Pathways
- Research on methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri has provided insights into the enzymatic activation mechanisms in biochemical pathways involving methanol-related compounds (Daas et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUVYUVPAHTIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377127 |
Source


|
| Record name | (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol | |
CAS RN |
19345-02-9 |
Source


|
| Record name | (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

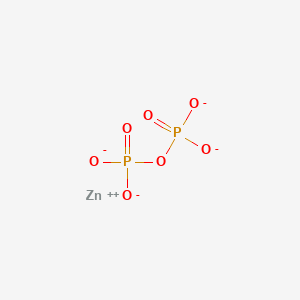
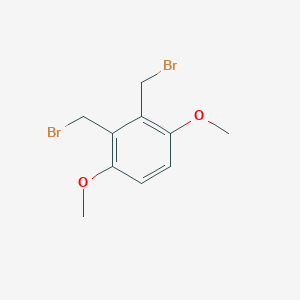
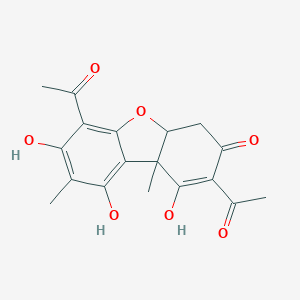
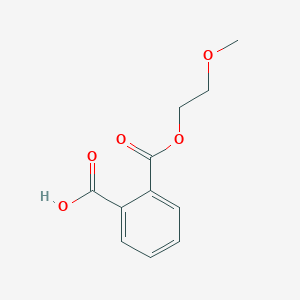


![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
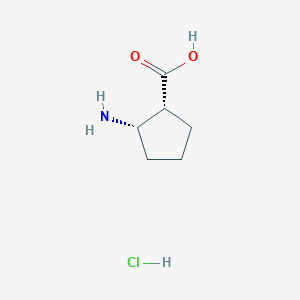
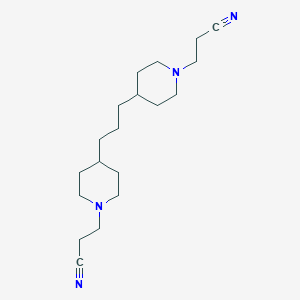
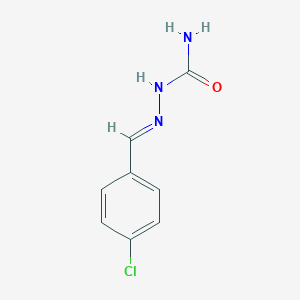
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
